molecular formula C10H8FNO B2994364 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1378834-16-2

6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2994364
CAS No.: 1378834-16-2
M. Wt: 177.178
InChI Key: MGSBFWIIFWQXSG-UHFFFAOYSA-N
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Description

6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one is a fluorinated spirocyclic compound with the molecular formula C10H10FN and a molecular weight of 163.19 g/mol . This compound is characterized by a spirocyclic structure, where a cyclopropane ring is fused to an indoline moiety, with a fluorine atom attached to the cyclopropane ring. The unique structural features of this compound make it an interesting subject for research in various scientific fields.

Scientific Research Applications

6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research into the compound’s pharmacological properties has shown potential for developing new therapeutic agents.

    Industry: The compound can be used in the development of new materials and chemical products.

Future Directions

The future directions for “6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one” and similar spirocyclic compounds likely involve further exploration of their potential uses in drug discovery and other areas of chemistry . Their unique structures and reactivity make them valuable tools for the development of new chemical entities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclopropanation reactions. One common method involves the reaction of an indoline derivative with a fluorinated cyclopropane precursor under specific conditions. For example, the use of diazo compounds in the presence of a transition metal catalyst can facilitate the formation of the cyclopropane ring . The reaction conditions often require careful control of temperature and solvent to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one may involve scalable synthetic routes that ensure consistent quality and yield. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize human error. The use of high-purity starting materials and advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxindole derivatives, reduced spirocyclic compounds, and substituted indoline derivatives. These products can have different physical and chemical properties, making them useful for various applications .

Mechanism of Action

The mechanism of action of 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its electronic properties, affecting its binding affinity and selectivity for certain targets. The spirocyclic structure can also impact the compound’s conformational flexibility, influencing its interactions with biological molecules . Detailed studies on the compound’s mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific combination of a fluorinated cyclopropane ring and an indoline moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSBFWIIFWQXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=C(C=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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